REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([S:16][C:17]2[S:18][C:19]([C:22]([O:24]CC)=[O:23])=[CH:20][N:21]=2)=[CH:4][C:5]2[C:6]([CH3:15])([CH3:14])[CH2:7][CH2:8][C:9]([CH3:13])([CH3:12])[C:10]=2[CH:11]=1.[Li+].[OH-].CO>C1COCC1>[CH3:1][C:2]1[C:3]([S:16][C:17]2[S:18][C:19]([C:22]([OH:24])=[O:23])=[CH:20][N:21]=2)=[CH:4][C:5]2[C:6]([CH3:15])([CH3:14])[CH2:7][CH2:8][C:9]([CH3:12])([CH3:13])[C:10]=2[CH:11]=1 |f:1.2|
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Name
|
ethyl 2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthylthio)-5-thiazolecarboxylate
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Quantity
|
0.183 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=CC=2C(CCC(C2C1)(C)C)(C)C)SC=1SC(=CN1)C(=O)OCC
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Name
|
Compound 14
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(=CC=2C(CCC(C2C1)(C)C)(C)C)SC=1SC(=CN1)C(=O)OCC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
|
UNSPECIFIED
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Setpoint
|
50 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
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Details
|
The residue was diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=CC=2C(CCC(C2C1)(C)C)(C)C)SC=1SC(=CN1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 131 mg | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |